molecular formula C10H12ClNO2 B2826029 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride CAS No. 2172259-96-8

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride

Cat. No.: B2826029
CAS No.: 2172259-96-8
M. Wt: 213.66
InChI Key: FMCMBZYQEMWWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. Another method involves the reduction of quinoline derivatives using hydrogenation or other reducing agents.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These processes typically include the initial formation of the tetrahydroquinoline ring followed by carboxylation and subsequent conversion to the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurodegenerative diseases.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride can be compared with other similar compounds such as:

    1,2,3,4-Tetrahydroisoquinoline: Similar structure but different biological activities.

    Quinoline: Lacks the tetrahydro structure, leading to different chemical properties.

    Dihydroquinoline: Partially reduced form with distinct reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid and hydrochloride groups, which confer unique solubility and reactivity properties.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h1,3,5,11H,2,4,6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCMBZYQEMWWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.